molecular formula C15H8F5N3O2S2 B11306317 N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(pentafluorophenoxy)acetamide

N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(pentafluorophenoxy)acetamide

Cat. No.: B11306317
M. Wt: 421.4 g/mol
InChI Key: YOEAIGVQIGJVJK-UHFFFAOYSA-N
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Description

N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(2,3,4,5,6-pentafluorophenoxy)acetamide is a complex organic compound that features a thiadiazole ring, a thiophene ring, and a pentafluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(2,3,4,5,6-pentafluorophenoxy)acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable thioamide with hydrazine derivatives under controlled conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cyclization reaction involving sulfur and a suitable diene precursor.

    Attachment of the Pentafluorophenoxy Group: This step involves the nucleophilic substitution reaction of a pentafluorophenol derivative with an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(2,3,4,5,6-pentafluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and thiadiazole rings can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using suitable reducing agents, potentially altering the thiadiazole ring.

    Substitution: The pentafluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(2,3,4,5,6-pentafluorophenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photovoltaic cells.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(2,3,4,5,6-pentafluorophenoxy)acetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The pentafluorophenoxy group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(2,3,4,5,6-pentafluorophenoxy)acetamide: can be compared with other thiadiazole derivatives and pentafluorophenoxy compounds.

    1,2-bis(5’-formyl-2’-methylthien-3’-yl)perfluorocyclopentene: is another compound with similar structural features.

Uniqueness

The uniqueness of N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(2,3,4,5,6-pentafluorophenoxy)acetamide lies in its combination of a thiadiazole ring, a thiophene ring, and a pentafluorophenoxy group, which imparts distinct electronic and steric properties, making it valuable for various applications.

Properties

Molecular Formula

C15H8F5N3O2S2

Molecular Weight

421.4 g/mol

IUPAC Name

N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(2,3,4,5,6-pentafluorophenoxy)acetamide

InChI

InChI=1S/C15H8F5N3O2S2/c1-5-2-3-6(26-5)14-22-15(27-23-14)21-7(24)4-25-13-11(19)9(17)8(16)10(18)12(13)20/h2-3H,4H2,1H3,(H,21,22,23,24)

InChI Key

YOEAIGVQIGJVJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=NSC(=N2)NC(=O)COC3=C(C(=C(C(=C3F)F)F)F)F

Origin of Product

United States

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